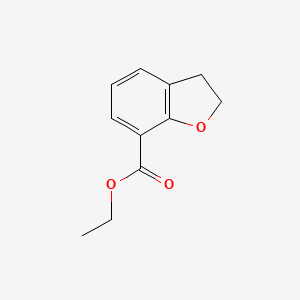
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran familyThe structure of this compound consists of a benzofuran ring system with an ethyl ester group at the 7th position, making it a valuable compound for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and minimal side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzofuran compounds. These products can exhibit enhanced biological activities and serve as intermediates for further chemical transformations .
Scientific Research Applications
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and exhibiting antibacterial properties . The anti-oxidative activity is attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: This compound lacks the ethyl ester group and exhibits different biological activities.
2,3-Dihydrobenzofuran: This compound has a similar core structure but lacks the carboxylate group, resulting in distinct chemical properties.
7-Hydroxy-2,3-dihydrobenzofuran: This compound has a hydroxyl group at the 7th position instead of an ethyl ester group, leading to different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-5H,2,6-7H2,1H3 |
InChI Key |
SYKWYHQKEKBQHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















